molecular formula C23H40N2O B3135731 3-amino-N-hexadecylbenzamide CAS No. 40388-18-9

3-amino-N-hexadecylbenzamide

Cat. No.: B3135731
CAS No.: 40388-18-9
M. Wt: 360.6 g/mol
InChI Key: JRDKYFNKEMOEEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-hexadecylbenzamide (CAS 40388-18-9) is a benzamide derivative with a 3-amino substituent on the aromatic ring and a long hexadecyl (C16) alkyl chain attached to the amide nitrogen. Its molecular formula is C₂₃H₄₀N₂O, and it has a molecular weight of 360.58 g/mol . The compound is classified as an irritant (Xi) under hazard labeling, necessitating precautions during handling. Applications may include surfactant formulations, lipid-based drug delivery, or as a precursor in metal-catalyzed reactions due to its amino group .

Properties

IUPAC Name

3-amino-N-hexadecylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-25-23(26)21-17-16-18-22(24)20-21/h16-18,20H,2-15,19,24H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDKYFNKEMOEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)C1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-hexadecylbenzamide typically involves the coupling of hexadecylamine with 3-aminobenzoic acid. The reaction is facilitated by the use of coupling agents such as carbodiimides or benzotriazole-activated reagents . The general reaction scheme is as follows:

    Hexadecylamine: reacts with in the presence of a coupling agent.

  • The reaction is carried out under mild conditions, typically at room temperature or slightly elevated temperatures.
  • The product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-amino-N-hexadecylbenzamide undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

Scientific Research Applications

Chemistry: 3-amino-N-hexadecylbenzamide is used as a building block in the synthesis of more complex molecules. Its amide group is a key functional group in many synthetic pathways .

Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme kinetics. It serves as a model compound for understanding the behavior of amides in biological systems .

Medicine: While not used directly as a therapeutic agent, this compound is involved in the development of pharmaceuticals. It helps in the design of drugs that target specific proteins or enzymes .

Industry: In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 3-amino-N-hexadecylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. The long hexadecyl chain allows for hydrophobic interactions, which can stabilize the compound within a biological membrane or protein pocket .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position: 2-Aminobenzamides vs. 3-Amino-N-hexadecylbenzamide

The position of the amino group on the benzamide ring significantly impacts electronic and steric properties. 2-Aminobenzamides (studied in ) exhibit distinct electronic effects due to the proximity of the amino group to the amide functionality. This positional isomerism can alter hydrogen-bonding capabilities, reactivity in nucleophilic substitution, and coordination with metal catalysts. For example, 2-aminobenzamides may favor intramolecular hydrogen bonding, reducing their availability for intermolecular interactions compared to the 3-amino derivative .

Table 1: Substituent Position Comparison
Property This compound 2-Aminobenzamides
Substituent Position 3-amino 2-amino
Electronic Effects Reduced intramolecular H-bonding Potential intramolecular H-bonding
Reactivity Enhanced amine availability Steric hindrance near amide

Alkyl Chain Variations

Hexadecyl vs. Hexyl Chains

4-N-Hexylbenzylamine (CAS 376640-08-3, C₁₃H₂₁N) features a shorter hexyl (C6) chain and a benzylamine group instead of a benzamide. The shorter chain reduces lipophilicity, making it less suited for lipid-based applications. Additionally, the primary amine in benzylamine is more reactive than the amide group in this compound, which resonates and stabilizes the carbonyl group .

Cyclohexyl vs. Hexadecyl Chains

N-Cyclohexylbenzamide (4f, ) incorporates a bulky cyclohexyl group. In contrast, the linear hexadecyl chain in this compound enhances solubility in nonpolar media and may facilitate micelle formation .

Table 2: Alkyl Chain Effects
Compound Alkyl Chain Key Properties
This compound C16 (linear) High lipophilicity, surfactant potential
4-N-Hexylbenzylamine C6 (linear) Lower lipophilicity, higher amine reactivity
N-Cyclohexylbenzamide Cyclohexyl (C6, cyclic) Steric hindrance, reduced planar coordination

Functional Group Variations

Hydroxy and Methoxy Substitutions

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contains a hydroxyl group and a methyl substituent. The hydroxyl group enables hydrogen bonding and metal coordination (N,O-bidentate directing group), making it suitable for C–H functionalization reactions.

Dimethylamide vs. Hexadecylamide

3-Hydroxy-4-methoxy-N,N-dimethylbenzamide (3j, ) has dimethylamide and polar substituents (hydroxy, methoxy). The dimethyl group reduces hydrogen-bonding capacity, while the hydroxy and methoxy groups enhance solubility in polar solvents. The hexadecyl chain in this compound prioritizes nonpolar interactions .

Hazard Profiles

Toxicity data for both compounds remain understudied, necessitating caution .

Biological Activity

3-amino-N-hexadecylbenzamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, culminating in a comprehensive understanding of its therapeutic implications.

Chemical Structure and Properties

Chemical Formula: C_{23}H_{36}N_{2}O

Molecular Weight: 366.55 g/mol

This compound features a long aliphatic chain (hexadecyl) attached to an amino-benzamide structure. This unique combination may influence its solubility and interaction with biological membranes.

  • Sphingosine Kinase Inhibition:
    Research indicates that compounds similar to this compound may act as inhibitors of sphingosine kinases (SphK1 and SphK2), enzymes pivotal in the metabolism of sphingosine to sphingosine-1-phosphate (S1P). S1P plays a critical role in cell survival, proliferation, and immune responses .
  • Anti-Ulcer Activity:
    Compounds within the same structural class have demonstrated anti-ulcer properties, potentially through modulation of gastric secretion and mucosal protection mechanisms. The N-(acyl)-p-amino-N'-(monosubstituted) benzamide derivatives have shown promise as effective anti-ulcer agents in animal models .
  • Cell Proliferation Regulation:
    In vitro studies suggest that this compound may influence vascular smooth muscle cell proliferation by modulating intracellular S1P levels, thus affecting cell growth dynamics .

Case Studies and Experimental Data

StudyObjectiveFindings
Study on SphK InhibitionTo evaluate the inhibitory effects on SphK1 and SphK2The compound exhibited selective inhibition leading to reduced cell proliferation under serum stimulation conditions .
Anti-Ulcer Activity AssessmentTo assess the anti-ulcer efficacy in animal modelsDemonstrated significant reduction in ulcer index compared to control groups, indicating protective effects on gastric mucosa .
Vascular Smooth Muscle Cell StudyTo investigate the impact on smooth muscle cell proliferationShowed that pre-treatment with the compound significantly inhibited serum-induced proliferation without cytotoxic effects .

Discussion

The biological activities of this compound suggest a multifaceted role in cellular regulation and potential therapeutic applications. Its inhibition of sphingosine kinases aligns with current trends in targeting lipid metabolism for cancer and inflammatory diseases. Furthermore, its anti-ulcer properties highlight its potential in gastrointestinal disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-hexadecylbenzamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-hexadecylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.